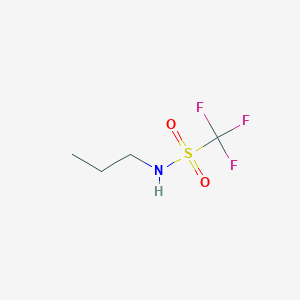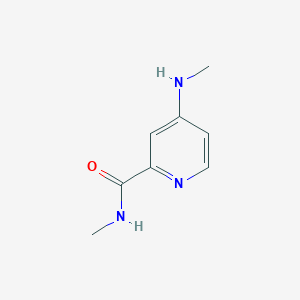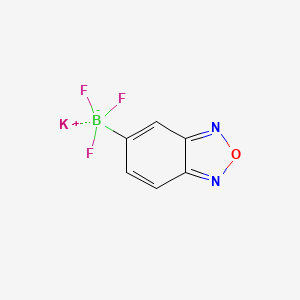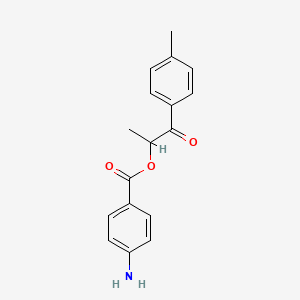![molecular formula C13H14F2N2 B1454329 ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 1177287-57-8](/img/structure/B1454329.png)
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Overview
Description
([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound that features a pyrrole ring substituted with a difluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a difluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.
Reduction: Reduction reactions can convert the difluorophenyl group to a tetrahydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme activity and protein interactions.
Medicine:
Drug Development: The compound can be used as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Difluorobenzylamine: This compound shares the difluorophenyl group but lacks the pyrrole ring and methanamine group.
2,5-Dimethylpyrrole: This compound shares the pyrrole ring and methyl groups but lacks the difluorophenyl and methanamine groups.
Uniqueness:
Structural Features: The combination of the difluorophenyl group, pyrrole ring, and methanamine group in ([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine provides unique chemical and physical properties that are not present in the similar compounds listed above.
Reactivity: The presence of multiple functional groups allows for a wide range of chemical reactions and modifications, making the compound versatile for various applications.
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSPGORRNMHELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)





![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)






